molecular formula C7H11Cl2F3N2O B15312468 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride CAS No. 2825005-64-7

4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride

Cat. No.: B15312468
CAS No.: 2825005-64-7
M. Wt: 267.07 g/mol
InChI Key: VSBNRFPTWBPQDA-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride is a chemical compound characterized by the presence of a trifluoroethyl group attached to a piperazine ring, which is further linked to a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperazine with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform

    Conditions: Inert atmosphere, low temperatures

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonylchloridehydrochloride involves its ability to react with various nucleophiles, leading to the formation of different functional groups. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The carbonyl chloride group acts as a reactive site for nucleophilic attack, facilitating the formation of amides, esters, and other derivatives .

Properties

CAS No.

2825005-64-7

Molecular Formula

C7H11Cl2F3N2O

Molecular Weight

267.07 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride;hydrochloride

InChI

InChI=1S/C7H10ClF3N2O.ClH/c8-6(14)13-3-1-12(2-4-13)5-7(9,10)11;/h1-5H2;1H

InChI Key

VSBNRFPTWBPQDA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)Cl.Cl

Origin of Product

United States

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